molecular formula C21H24F3N7O2 B611815 N-Tert-Butyl-1-(1-{5-[5-(Trifluoromethyl)-1,3,4-Oxadiazol-2-Yl]pyridin-2-Yl}piperidin-4-Yl)-1h-Imidazole-5-Carboxamide CAS No. 2012607-27-9

N-Tert-Butyl-1-(1-{5-[5-(Trifluoromethyl)-1,3,4-Oxadiazol-2-Yl]pyridin-2-Yl}piperidin-4-Yl)-1h-Imidazole-5-Carboxamide

Cat. No. B611815
M. Wt: 463.4652
InChI Key: HWSHOMMVLGBIDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, etc. For the compound , some of its computed properties include a molecular weight of 462.9 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 8, and a Rotatable Bond Count of 5 .

Scientific Research Applications

  • Yamamoto et al. (2016) identified a structurally diverse compound, 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, as a potent and orally available Glycine Transporter 1 (GlyT1) inhibitor. This compound exhibited a favorable pharmacokinetics profile and increased cerebrospinal fluid concentration of glycine in rats, suggesting potential applications in the central nervous system (Yamamoto et al., 2016).

  • Martins et al. (2012) conducted a study on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles. They found that using NaOH in EtOH led to high regioselectivity for the formation of 5-trifluoromethyl-1-tert-butyl-1H-pyrazoles. This research contributes to the understanding of regioselective synthesis of similar compounds (Martins et al., 2012).

  • Maftei et al. (2016) designed and synthesized novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives. They investigated their antitumor activity and found compound 17 to be particularly potent, with a mean IC50 value of 5.66 µM. This study highlights the potential medical application of such compounds in cancer therapy (Maftei et al., 2016).

  • Vaid et al. (2013) developed an efficient eight-step synthesis for a compound starting from oxoacetic acid monohydrate, leading to the creation of a specific title compound. This research demonstrates the synthetic versatility and potential applications of such compounds in various fields (Vaid et al., 2013).

  • Yoo et al. (2008) investigated the in vitro metabolism of a novel dipeptidyl peptidase-4 inhibitor, which involved the formation of six metabolites, including a C-demethylated metabolite. This research provides insight into the metabolic pathways and potential pharmacological applications of similar compounds (Yoo et al., 2008).

properties

IUPAC Name

N-tert-butyl-3-[1-[5-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]piperidin-4-yl]imidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N7O2/c1-20(2,3)27-17(32)15-11-25-12-31(15)14-6-8-30(9-7-14)16-5-4-13(10-26-16)18-28-29-19(33-18)21(22,23)24/h4-5,10-12,14H,6-9H2,1-3H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSHOMMVLGBIDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CN=CN1C2CCN(CC2)C3=NC=C(C=C3)C4=NN=C(O4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Tert-Butyl-1-(1-{5-[5-(Trifluoromethyl)-1,3,4-Oxadiazol-2-Yl]pyridin-2-Yl}piperidin-4-Yl)-1h-Imidazole-5-Carboxamide

Citations

For This Compound
1
Citations
K Yamada, HM Park, DF Rigel, K DiPetrillo… - Nature chemical …, 2016 - nature.com
The With-No-Lysine (K) (WNK) kinases play a critical role in blood pressure regulation and body fluid and electrolyte homeostasis. Herein, we introduce the first orally bioavailable pan-…
Number of citations: 129 www.nature.com

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